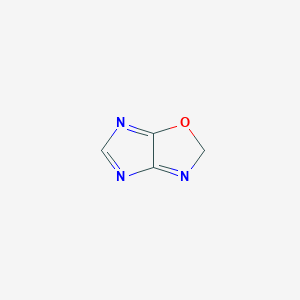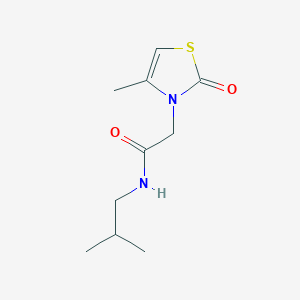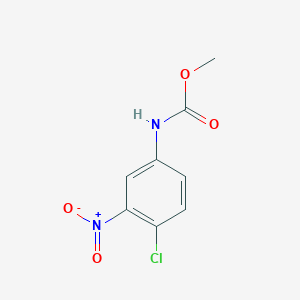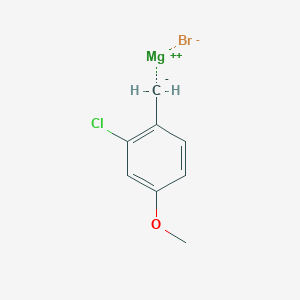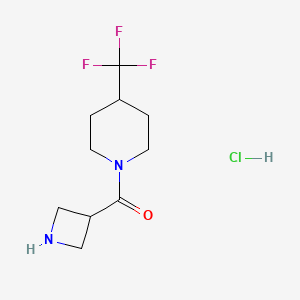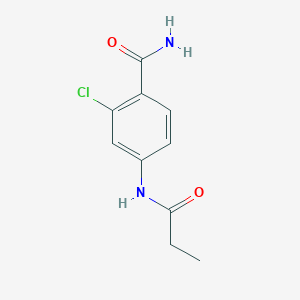
2-Chloro-4-propionamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-propionamidobenzamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a propionamide group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-propionamidobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Amidation: The 2-chlorobenzoic acid is converted to 2-chlorobenzamide through an amidation reaction using ammonia or an amine.
Propionylation: The 2-chlorobenzamide is then subjected to a propionylation reaction, where it reacts with propionyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-propionamidobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2-chloro-4-carboxybenzamide.
Reduction: Formation of 2-chloro-4-aminobenzamide.
Hydrolysis: Formation of 2-chlorobenzoic acid and propionamide.
Aplicaciones Científicas De Investigación
2-Chloro-4-propionamidobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death in cancer cells or inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrobenzamide: Similar structure but with a nitro group instead of a propionamide group.
2-Chloro-4-aminobenzamide: Similar structure but with an amino group instead of a propionamide group.
2-Chloro-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a propionamide group.
Uniqueness
2-Chloro-4-propionamidobenzamide is unique due to the presence of the propionamide group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
2-chloro-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-9(14)13-6-3-4-7(10(12)15)8(11)5-6/h3-5H,2H2,1H3,(H2,12,15)(H,13,14) |
Clave InChI |
YPXMQMSLLRXIFY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


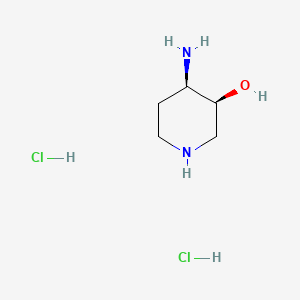
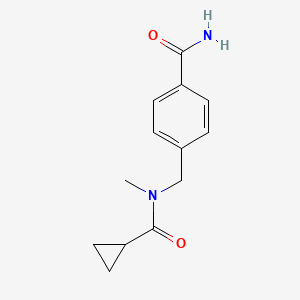
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
